N-[cyano(3,4-dichlorophenyl)methyl]-3,3,3-trifluoropropanamide
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Overview
Description
N-[cyano(3,4-dichlorophenyl)methyl]-3,3,3-trifluoropropanamide is a chemical compound characterized by its cyano group attached to a 3,4-dichlorophenyl ring and a trifluoropropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[cyano(3,4-dichlorophenyl)methyl]-3,3,3-trifluoropropanamide typically involves the reaction of 3,4-dichlorobenzonitrile with trifluoropropionyl chloride in the presence of a suitable base, such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry to enhance efficiency and safety. The process involves the continuous addition of reactants to a reactor where the reaction takes place under controlled conditions. This method allows for better control over reaction parameters and improved product quality.
Chemical Reactions Analysis
Types of Reactions: N-[cyano(3,4-dichlorophenyl)methyl]-3,3,3-trifluoropropanamide can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to a carboxylic acid derivative.
Reduction: The cyano group can be reduced to an amine.
Substitution: The trifluoropropanamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed:
Oxidation: 3,4-Dichlorobenzamide
Reduction: 3,4-Dichloro-N-methylpropanamide
Substitution: Various substituted trifluoropropanamides
Scientific Research Applications
N-[cyano(3,4-dichlorophenyl)methyl]-3,3,3-trifluoropropanamide has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound has shown potential as a bioactive molecule in biological studies, including enzyme inhibition and receptor binding assays.
Medicine: It is being investigated for its potential therapeutic properties, such as anticancer and antimicrobial activities.
Industry: The compound can be used in the production of advanced materials and as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which N-[cyano(3,4-dichlorophenyl)methyl]-3,3,3-trifluoropropanamide exerts its effects involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the trifluoropropanamide moiety can engage in hydrogen bonding and other non-covalent interactions. These interactions can modulate biological pathways and lead to the desired therapeutic effects.
Comparison with Similar Compounds
N-[cyano(3,4-dichlorophenyl)methyl]-3,3,3-trifluoropropanamide is unique due to its specific structural features, such as the presence of both cyano and trifluoropropanamide groups. Similar compounds include:
2-Cyano-3-(3,4-dichlorophenyl)-N-(1-phenylethyl)acrylamide: This compound has a similar cyano group but differs in the presence of a phenylethyl group.
3,4-Dichlorobenzonitrile: A simpler compound lacking the trifluoropropanamide moiety.
Properties
IUPAC Name |
N-[cyano-(3,4-dichlorophenyl)methyl]-3,3,3-trifluoropropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2F3N2O/c12-7-2-1-6(3-8(7)13)9(5-17)18-10(19)4-11(14,15)16/h1-3,9H,4H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFSTWZUBAQGQPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C#N)NC(=O)CC(F)(F)F)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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